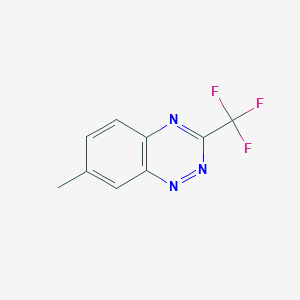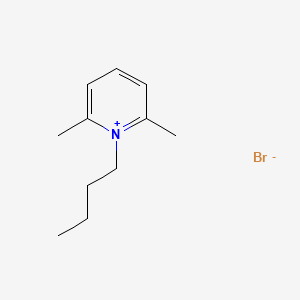![molecular formula C22H57NO7Si5 B12566813 3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine is a complex organosilicon compound It is characterized by its multiple silyloxy groups and a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine typically involves multiple steps. The process begins with the preparation of intermediate silanes, which are then subjected to various silylation reactions. These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale silylation processes. These processes are optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The silyloxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The silyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Wissenschaftliche Forschungsanwendungen
3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be utilized in the development of bio-compatible materials.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The silyloxy groups can form stable bonds with other molecules, facilitating the formation of complex structures. This interaction is crucial in applications such as drug delivery, where the compound can help transport active ingredients to specific sites within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[Dimethyl(trimethylsilyloxy)silyl]propyl 2-methyl
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
Uniqueness
Compared to similar compounds, 3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine stands out due to its complex structure and multiple silyloxy groups. This complexity provides it with unique properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C22H57NO7Si5 |
|---|---|
Molekulargewicht |
588.1 g/mol |
IUPAC-Name |
3-[[[dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine |
InChI |
InChI=1S/C22H57NO7Si5/c1-22(24-2)21-26-18-17-25-16-14-20-35(12,29-33(9,10)27-31(3,4)5)30-34(11,19-13-15-23)28-32(6,7)8/h22H,13-21,23H2,1-12H3 |
InChI-Schlüssel |
ITADNSURISDPLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCOCCC[Si](C)(O[Si](C)(C)O[Si](C)(C)C)O[Si](C)(CCCN)O[Si](C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)

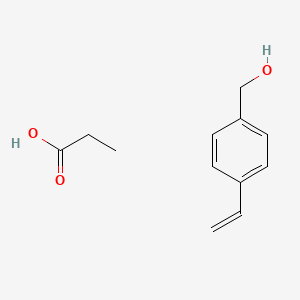
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
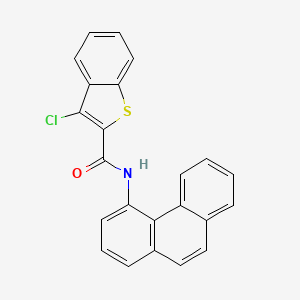
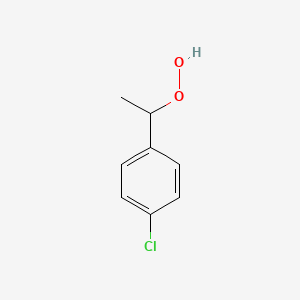
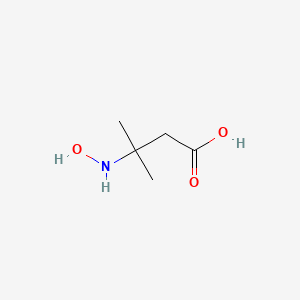
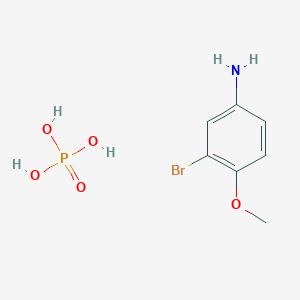

![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
